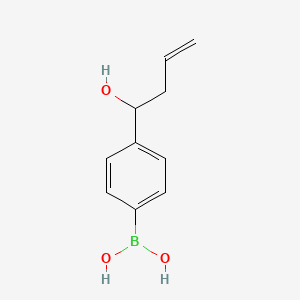
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxybutenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid typically involves the hydroboration of an appropriate alkyne or alkene precursor. One common method is the hydroboration of 4-(1-butenyl)phenylboronic acid using borane-dimethyl sulfide complex (BH3·DMS) under mild conditions. The reaction proceeds with syn-addition, resulting in the formation of the desired hydroxybutenyl-substituted boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar hydroboration techniques, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of 4-(1-oxobut-3-en-1-yl)phenylboronic acid.
Reduction: Formation of 4-(1-hydroxybutyl)phenylboronic acid.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
科学研究应用
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of (4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The hydroxybutenyl group can also participate in hydrogen bonding and other interactions that influence the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the hydroxybutenyl group, making it less versatile in certain reactions.
4-tert-Butylphenylboronic acid: Contains a bulky tert-butyl group, which can hinder certain reactions.
(4’-(hydroxymethyl)-[1,1’-biphenyl]-3-yl)boronic acid: Similar structure but with a different substitution pattern.
Uniqueness
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a hydroxybutenyl group. This combination allows for a wide range of chemical transformations and applications, making it a valuable tool in synthetic chemistry and beyond.
属性
CAS 编号 |
518336-21-5 |
|---|---|
分子式 |
C10H13BO3 |
分子量 |
192.02 g/mol |
IUPAC 名称 |
[4-(1-hydroxybut-3-enyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h2,4-7,10,12-14H,1,3H2 |
InChI 键 |
KICNGUCNIXTLSI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C(CC=C)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


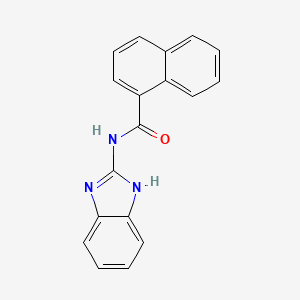
![5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14148381.png)
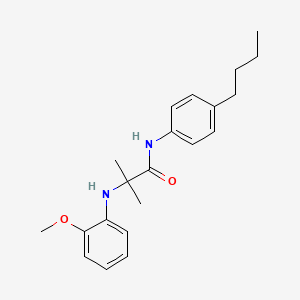


![(4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione](/img/structure/B14148397.png)
![Tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate](/img/structure/B14148401.png)

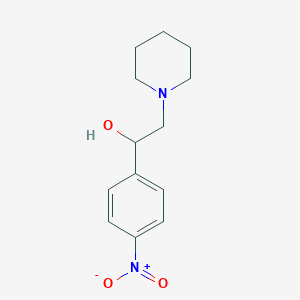
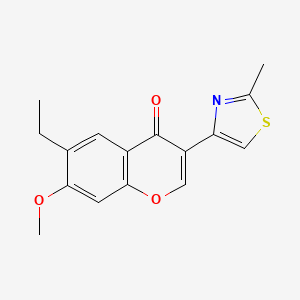
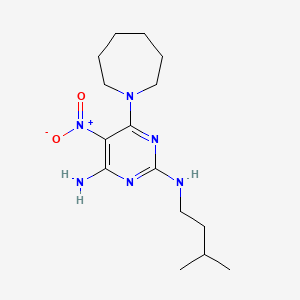
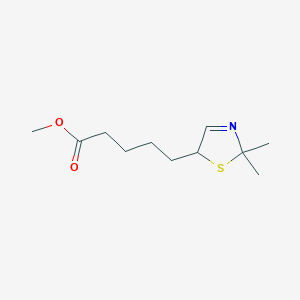
![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
![12-ethyl-12-methyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148439.png)
